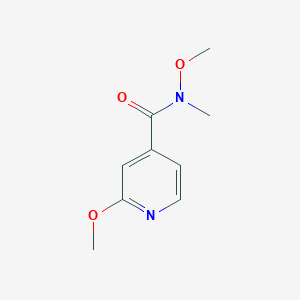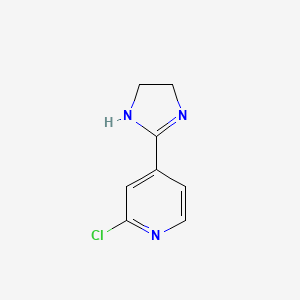
2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Übersicht
Beschreibung
“2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . There are different synthetic routes for imidazole and their derived products . For example, Desai et al. synthesized a compound with a similar structure and evaluated its antimicrobial potential .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis of Imidazoles
- Scientific Field : Organic & Biomolecular Chemistry
- Application Summary : Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
- Methods of Application : The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
- Results or Outcomes : The review discusses the scope and limitations, reaction mechanisms, and future challenges of these methodologies .
Cytotoxicity Testing of Imidazole Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : The appropriate 1-arylhydrazinecarbonitriles are subjected to the reaction with 2-chloro-4,5-dihydro-1H-imidazole, yielding imidazole derivatives . These derivatives are subsequently converted into the corresponding amides, sulfonamides, ureas, and thioureas .
- Methods of Application : The structures of the newly prepared derivatives are confirmed by IR, NMR spectroscopic data, as well as single-crystal X-ray analyses .
- Results or Outcomes : The in vitro cytotoxic potency of these compounds is determined on a panel of human cancer cell lines . The most active compounds inhibit the growth of the cervical cancer SISO and bladder cancer RT-112 cell lines with IC50 values in the range of 2.38–3.77 μM .
Antibacterial and Antifungal Activities
- Scientific Field : Pharmacology
- Application Summary : Imidazole derivatives have been found to possess a wide spectrum of biological activities, including antibacterial and antifungal properties .
- Methods of Application : These properties are typically evaluated using in vitro assays, where the imidazole compounds are tested against various bacterial and fungal strains .
- Results or Outcomes : The effectiveness of the compounds is usually measured in terms of their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the organisms .
Anti-inflammatory and Antitumor Activities
- Scientific Field : Medicinal Chemistry
- Application Summary : Certain derivatives of 1,3-diazole, which is structurally similar to imidazole, have been reported to show anti-inflammatory and antitumor activities .
- Methods of Application : These activities are typically evaluated using both in vitro and in vivo models. For example, the anti-inflammatory activity might be tested using animal models of inflammation, while the antitumor activity might be evaluated using cancer cell lines in culture .
- Results or Outcomes : The effectiveness of the compounds is usually assessed based on their ability to reduce inflammation or inhibit the growth of cancer cells .
Synthesis of Imidazolones
- Scientific Field : Organic Chemistry
- Application Summary : The reaction has been used a number of times in the production of di- and tri-substituted imidazolones .
- Methods of Application : The reaction involves the use of certain starting materials and specific reaction conditions to produce the desired imidazolones .
- Results or Outcomes : The reaction has been found to be effective for producing imidazolones with various substitution patterns .
Antiviral and Anti-HIV Activities
- Scientific Field : Virology
- Application Summary : Imidazole derivatives have been found to possess antiviral and anti-HIV activities .
- Methods of Application : These properties are typically evaluated using in vitro assays, where the imidazole compounds are tested against various viral strains .
- Results or Outcomes : The effectiveness of the compounds is usually measured in terms of their ability to inhibit viral replication .
Antioxidant Activities
- Scientific Field : Biochemistry
- Application Summary : Certain derivatives of 1,3-diazole, which is structurally similar to imidazole, have been reported to show antioxidant activities .
- Methods of Application : These activities are typically evaluated using both in vitro and in vivo models. For example, the antioxidant activity might be tested using various biochemical assays that measure the ability of the compounds to neutralize free radicals .
- Results or Outcomes : The effectiveness of the compounds is usually assessed based on their ability to reduce oxidative stress .
Antidiabetic Activities
- Scientific Field : Endocrinology
- Application Summary : Certain derivatives of 1,3-diazole, which is structurally similar to imidazole, have been reported to show antidiabetic activities .
- Methods of Application : These activities are typically evaluated using both in vitro and in vivo models. For example, the antidiabetic activity might be tested using animal models of diabetes .
- Results or Outcomes : The effectiveness of the compounds is usually assessed based on their ability to regulate blood glucose levels .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-2,5H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGYJWVECSFNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




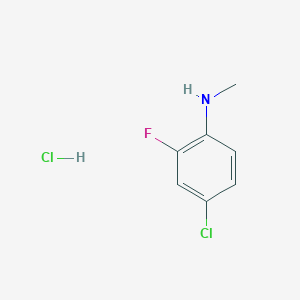
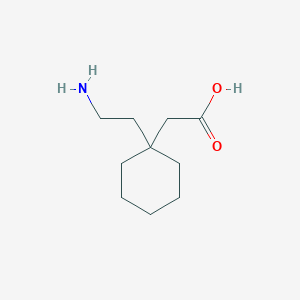

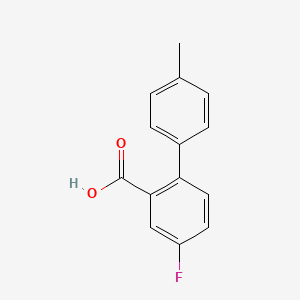
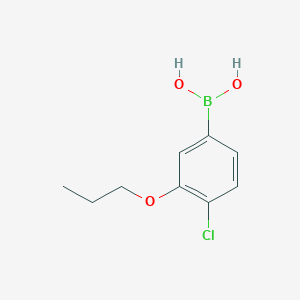
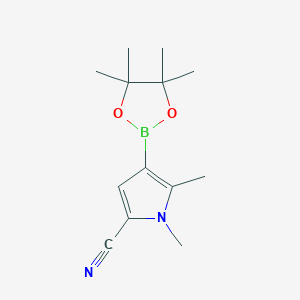
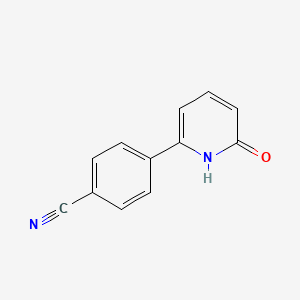

![Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride](/img/structure/B1454822.png)

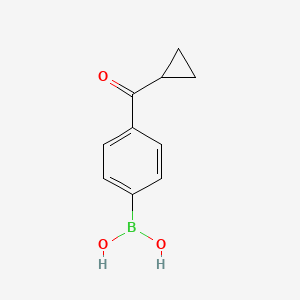
![12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride](/img/structure/B1454826.png)
